Amnesia Reversal Potency vs. L-Enantiomer
In a rat model of scopolamine-induced amnesia, D-pyroglutamic acid (D-PCA) demonstrated significantly higher efficacy than its L-enantiomer (L-PCA) in reversing memory disruption [1]. The study quantitatively compared the two stereoisomers, showing D-PCA was more potent.
| Evidence Dimension | Effective dose for antagonizing scopolamine-induced amnesia |
|---|---|
| Target Compound Data | 250 and 500 mg/kg |
| Comparator Or Baseline | L-pyroglutamic acid (L-PCA) |
| Quantified Difference | D-PCA was more effective than L-PCA (exact quantitative difference not provided in abstract, but the study states D-PCA 'was more effective') |
| Conditions | Rat model, passive avoidance conditioned response, administration 120 min before retest |
Why This Matters
For researchers investigating nootropic or neuroprotective compounds, this is direct evidence of enantiomer-specific bioactivity, justifying the selection and higher cost of the pure D-enantiomer over the L-form or racemate.
- [1] Spignoli, G., & Pepeu, G. (1987). Effect of pyroglutamic acid stereoisomers on ECS and scopolamine-induced memory disruption and brain acetylcholine levels in the rat. Pharmacology Biochemistry and Behavior, 27(3), 491-495. View Source
